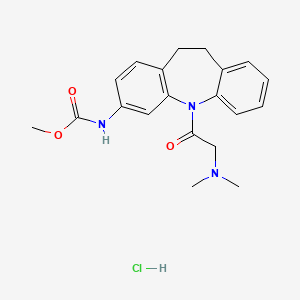
3-hydroxyphenyl N-ethylcarbamate
Descripción general
Descripción
3-hydroxyphenyl N-ethylcarbamate, also known as ethyl (3-hydroxyphenyl)carbamate, is an organic compound with the molecular formula C9H11NO3. This compound belongs to the class of carbamates, which are esters of carbamic acid. It is characterized by the presence of an ethyl ester group attached to a 3-hydroxyphenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ethyl-, 3-hydroxyphenyl ester typically involves the reaction of 3-hydroxyaniline with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-Hydroxyaniline+Ethyl chloroformate→Carbamic acid, ethyl-, 3-hydroxyphenyl ester+HCl
Industrial Production Methods
In industrial settings, the production of carbamic acid, ethyl-, 3-hydroxyphenyl ester can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-hydroxyphenyl N-ethylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, it can hydrolyze to form 3-hydroxyaniline and ethyl alcohol.
Oxidation: It can be oxidized to form corresponding quinones.
Substitution: The hydroxyl group on the phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles like bromine or nitronium ions.
Major Products
Hydrolysis: 3-Hydroxyaniline and ethyl alcohol.
Oxidation: Quinones.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-hydroxyphenyl N-ethylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug.
Industry: Utilized in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, ethyl-, 3-hydroxyphenyl ester involves its interaction with specific molecular targets, such as enzymes. The ester group can be hydrolyzed to release the active 3-hydroxyaniline, which can then interact with biological targets. The pathways involved include enzyme inhibition and modulation of biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, methyl-, ethyl ester
- Carbamic acid, (3-chlorophenyl)-, ethyl ester
- Ethyl (3-hydroxyphenyl)carbamate
Uniqueness
3-hydroxyphenyl N-ethylcarbamate is unique due to the presence of the 3-hydroxyphenyl group, which imparts specific chemical and biological properties. This makes it distinct from other carbamates, which may have different substituents on the phenyl ring or different ester groups.
Propiedades
IUPAC Name |
(3-hydroxyphenyl) N-ethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-10-9(12)13-8-5-3-4-7(11)6-8/h3-6,11H,2H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEICXUIUCXSTCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OC1=CC=CC(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148570 | |
| Record name | Carbamic acid, ethyl-, 3-hydroxyphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108490-80-8 | |
| Record name | Carbamic acid, ethyl-, 3-hydroxyphenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108490808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, ethyl-, 3-hydroxyphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl 1-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B1649843.png)












